H-Ala-Abu-OH, also known as L-Alanine-L-2-aminobutyric acid, is a dipeptide that consists of alanine and 2-aminobutyric acid. This compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to its unique structural properties and biological activities. The compound can be classified as a non-proteinogenic amino acid derivative, which is often utilized in research settings for the development of novel peptides and as a building block in various biochemical applications.
The synthesis of H-Ala-Abu-OH typically involves the coupling of alanine and 2-aminobutyric acid using peptide coupling reagents. Commonly employed reagents include:
The synthesis process generally follows these steps:
The compound's structural characteristics can be analyzed through various spectroscopic methods, including:
H-Ala-Abu-OH can participate in several chemical reactions typical for amino acids and peptides, including:
The kinetics of these reactions can vary based on conditions such as pH, temperature, and the presence of catalysts or inhibitors. For example, peptide bond formation is generally favored under dehydrating conditions to minimize hydrolysis.
The mechanism of action for H-Ala-Abu-OH primarily relates to its role as a building block in peptide synthesis. Upon incorporation into peptides, it may influence:
Studies have shown that modifications in peptide sequences involving H-Ala-Abu-OH can lead to enhanced biological activities, including antimicrobial properties and improved binding affinities for specific targets .
Relevant data from studies indicate that the compound maintains high purity (>95%) after synthesis, confirming its suitability for research applications .
H-Ala-Abu-OH has diverse applications in scientific research:
Nonribosomal peptide synthetases (NRPSs) are multi-modular enzymatic assembly lines that activate, load, and condense amino acids—including nonproteinogenic residues like 2-aminobutyric acid (Abu)—into complex peptides. The biosynthesis of H-Ala-Abu-OH follows a linear NRPS logic, where dedicated modules incorporate each residue. The Abu module typically features an adenylation (A) domain that specifically recognizes and activates Abu via ATP-dependent adenylation, forming Abu-AMP. This intermediate is covalently tethered to the phosphopantetheine (PPant) arm of the thiolation (T) domain as a thioester. The subsequent condensation (C) domain catalyzes nucleophilic attack by the α-amino group of Ala (loaded on the downstream module) onto the Abu-thioester, forming the Ala-Abu dipeptide bond [1] [7].
Structural diversity arises from Abu’s metabolic origin: it is biosynthesized via L-threonine dehydration by threonine deaminase (IlvA) or via cysteine desulfurization pathways. In NRPS contexts, Abu’s compact hydrophobic side chain (─CH₂─CH₃) allows efficient translocation during chain elongation. Termination modules release H-Ala-Abu-OH via thioesterase (TE)-mediated hydrolysis, yielding the linear dipeptide [4] [7].
Core Motif | Sequence | Function in Abu Selection |
---|---|---|
A4 | FDxS | Stabilizes Abu’s aliphatic side chain |
A8 | GRxPxQVKIRGxRIELGEIE | Binds ATP and orients Abu carboxylate |
A10 | NGK(VL)DR | Governs hydrophobic pocket volume |
A-domains confer substrate specificity through 10 conserved motifs that form a binding pocket. Abu—a nonpolar, β-branched amino acid—is distinguished from valine (Val) and isoleucine (Ile) by subtle differences in side-chain volume and branching geometry. Motif A10 (NGKVDR) in Abu-specific A-domains features a larger hydrophobic cavity depth (∼5.8 Å) to accommodate Abu’s ethyl side chain, while excluding bulkier Ile (6.2 Å requirement) [1] [4]. Kinetic studies reveal Abu A-domains exhibit:
Mutation of A10 motif residues (e.g., R→K) reduces Abu selectivity by 50-fold, confirming its role in steric exclusion. Structural modeling shows hydrogen bonding between Abu’s backbone and motifs A4 (FDxS) and A8 (GRxPxQVKIRGxRIELGEIE), while van der Waals interactions position the ethyl side chain [1] [7].
Fmoc-based SPPS of H-Ala-Abu-OH faces challenges in Abu’s steric hindrance and β-branching, which impede coupling kinetics. Systematic optimization reveals:
Quantitative HPLC monitoring shows Abu incorporation at position n reduces coupling efficiency at n+1 by 15% due to chain aggregation. Double coupling (0.3 equiv HATU, 2 × 30 min) or microwave-assisted synthesis (50°C, 5 min) achieves >99.5% yield per Abu cycle [4].
Coupling Reagent | Equiv | Yield (%) | Epimerization (%) |
---|---|---|---|
HATU/HOAt | 1.5 | 99.8 | 0.3 |
HBTU/HOBt | 2.0 | 96.5 | 1.2 |
DIC/Oxyma Pure | 2.0 | 98.1 | 0.8 |
PyBOP | 2.0 | 95.3 | 1.5 |
Abu’s aliphatic side chain requires no protection, but its β-branching elevates aggregation risk in Ala-Abu sequences. Optimal synthesis uses:
MALDI-TOF analysis confirms 98% purity for H-Ala-Abu-OH synthesized with Hmb-Ala-OH vs. 85% without. Side reactions (<0.5%) include aspartimide formation if Asp neighbors Abu [4].
Racemic 2-aminobutyramide (rac-Abu-NH₂) undergoes enzymatic kinetic resolution using R- or S-selective amidases/acylases. Aspergillus oryzae acylase resolves N-acetyl-DL-Abu with:
Alternatively, lipase B from Candida antarctica (CAL-B) catalyzes enantioselective acylation of rac-Abu-OH with vinyl acetate:
Substrate | Enzyme | E-value | eeproduct (%) | Configuration |
---|---|---|---|---|
N-Ac-DL-Abu | Aspergillus oryzae acylase | >200 | 99 (L-Abu) | L |
DL-Abu-OEt | Pseudomonas fluorescens lipase | 110 | 95 (D-Abu-OEt) | D |
DL-Abu-NH₂ | Rhodococcus amidase | 75 | 90 (L-Abu) | L |
ω-Transaminases (ω-TAs) convert 2-oxobutyrate to enantiopure Abu using L- or D-selective enzymes. Arthrobacter citreus ω-TA (L-selective) achieves:
Pyridoxal-5′-phosphate (PLP)-dependent mechanisms involve Schiff base formation, stereoselective protonation, and amination. Protein engineering (e.g., Vibrio fluvialis ω-TA mutant F88L) enhances Abu affinity by 3-fold via expanded small-binding pocket volume (∼140 ų). Chemoenzymatic cascades couple ω-TAs with alanine dehydrogenases for cofactor recycling, driving equilibrium toward L-Abu with 95% yield [3] [5] [6].
ω-Transaminase Source | KM (mM) | kcat (s⁻¹) | ee (%) | Configuration |
---|---|---|---|---|
Arthrobacter citreus | 0.8 | 12.5 | >99 | L |
Vibrio fluvialis F88L | 0.3 | 18.2 | >99 | D |
Aspergillus terreus | 1.2 | 8.7 | 98 | L |
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